REVATROPATE - 150024-94-5

REVATROPATE

Catalog Number: EVT-1519115
CAS Number: 150024-94-5
Molecular Formula: C6HF14NO4S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Revatropate is a novel compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a small molecule active pharmaceutical ingredient (API) and is primarily investigated for its effects in treating various medical conditions, including glaucoma. The compound's structure and properties have been the subject of extensive research, focusing on its synthesis, mechanisms of action, and potential applications in pharmaceuticals.

Source

Revatropate is derived from a series of synthetic methodologies aimed at optimizing its pharmacological profile. The initial studies on this compound were published in various scientific journals, detailing its synthesis and characterization. Notably, research articles have outlined the biotransformation products of Revatropate, indicating its relevance in preclinical trials for drug development .

Classification

Revatropate is classified under the category of sulfonamide derivatives, which are known for their broad spectrum of biological activities. This classification places it among compounds that exhibit significant pharmacological effects, including antibacterial and anti-inflammatory properties. Its specific mechanism of action and therapeutic targets are still under investigation but show promise in treating conditions related to ocular health.

Synthesis Analysis

Methods

The synthesis of Revatropate involves several key steps, utilizing both conventional organic chemistry techniques and advanced methodologies such as biocatalysis. The synthesis typically begins with the formation of a precursor compound, followed by functional group modifications to achieve the desired chemical structure.

Technical Details:

  • Initial Reaction: The synthesis often starts with a cyclization reaction involving appropriate starting materials that contain reactive functional groups.
  • Biocatalysis: Enzymatic processes may be employed to facilitate specific transformations, enhancing yield and selectivity while minimizing environmental impact .
  • Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the final product with high purity.
Molecular Structure Analysis

Structure

Revatropate's molecular structure features a complex arrangement of atoms that contributes to its biological activity. The compound typically includes:

  • Sulfonamide Group: A key feature that enhances solubility and biological interaction.
  • Cyclopropyl and Piperazine Moieties: These structural elements are significant for receptor binding and pharmacokinetic properties.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure of Revatropate. Characteristic peaks corresponding to various hydrogen environments provide insights into the molecular framework . For instance:

  • Proton NMR signals indicate distinct chemical environments associated with cyclopropyl and piperazine hydrogens.
  • Infrared (IR) spectroscopy confirms the presence of functional groups through characteristic absorption bands.
Chemical Reactions Analysis

Reactions

Revatropate undergoes several chemical reactions that are critical for its functionality:

  • Hydrolysis: This reaction can activate or deactivate the compound depending on environmental conditions.
  • Nucleophilic Substitution: Essential for modifying functional groups to enhance therapeutic efficacy.

Technical Details:

  • The reactions are typically conducted under controlled conditions to optimize yields and selectivity.
  • Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and product formation .
Mechanism of Action

Process

The mechanism by which Revatropate exerts its pharmacological effects involves interaction with specific biological targets. Preliminary studies suggest that it may act by inhibiting certain enzymes or receptors involved in disease pathways associated with glaucoma.

Data

Research indicates that Revatropate may influence intracellular signaling pathways, leading to reduced intraocular pressure—a primary therapeutic goal in glaucoma treatment . Molecular docking studies have provided insights into potential binding sites on target proteins, facilitating further optimization of the compound's efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Revatropate exhibits several notable physical properties:

  • Solubility: Generally soluble in polar solvents, which is advantageous for formulation.
  • Stability: Stability under various pH conditions has been assessed, indicating suitability for pharmaceutical applications.

Chemical Properties

The chemical properties include:

  • pKa Values: Determined through titration methods, providing insights into ionization at physiological pH.
  • Melting Point: Characterized through differential scanning calorimetry (DSC), essential for understanding thermal stability .
Applications

Revatropate's potential applications extend beyond glaucoma treatment. Ongoing research explores its utility in:

  • Antiglaucoma Therapy: As a primary application due to its mechanism of action targeting intraocular pressure regulation.
  • Research Tools: Investigating metabolic pathways and drug interactions within biological systems.

The compound's versatility suggests further exploration could lead to additional therapeutic uses in other medical domains .

Introduction to Revatropate

Background and Pharmacological Classification of Anti-Muscarinic Agents

Muscarinic receptor antagonists (MRAs) constitute a major class of therapeutic agents that competitively inhibit acetylcholine binding at muscarinic receptors (mAChRs) within the parasympathetic nervous system. These receptors (M1-M5 subtypes) are G-protein coupled receptors distributed throughout the central and peripheral nervous systems, with diverse physiological roles including bronchoconstriction, glandular secretion, and smooth muscle contraction. Therapeutically, MRAs are classified based on receptor selectivity and kinetic profiles:

  • Short-acting muscarinic antagonists (SAMAs): Agents like ipratropium bromide provide rapid but transient bronchodilation (4-6 hours) through non-selective mAChR blockade, primarily used for acute asthma/COPD symptom relief [2] [9].
  • Long-acting muscarinic antagonists (LAMAs): Compounds such as tiotropium bromide dissociate slowly from M1/M3 receptors, enabling once-daily dosing for chronic respiratory diseases [7] [9].
  • Subtype-selective antagonists: Agents designed for improved therapeutic ratios by targeting specific receptor subtypes implicated in particular pathologies, such as M3 receptors for bronchoconstriction [7] [10].

Revatropate (UK-112,166) exemplifies a selective M3 antagonist developed to achieve potent bronchodilation while minimizing systemic anticholinergic effects (e.g., cardiac M2 blockade, cognitive M1 effects) associated with non-selective agents like atropine [8] [9]. Its pharmacological profile aligns with respiratory applications where M3 receptors dominate airway smooth muscle contraction and mucus secretion.

Table 1: Classification of Selected Anti-Muscarinic Agents

CompoundReceptor SelectivityDuration of ActionPrimary Clinical Use
AtropineNon-selectiveShortBradycardia, Organophosphate poisoning
IpratropiumNon-selectiveShort (SAMA)Asthma/COPD exacerbations
TiotropiumM1/M3Long (LAMA)Maintenance COPD therapy
DarifenacinM3-selectiveLongOveractive bladder
RevatropateM1/M3-selectiveModerateInvestigational for asthma

Chemical Structure and Stereochemical Properties of Revatropate Hydrobromide

Revatropate hydrobromide (CAS 149926-91-0) is a quaternary ammonium compound with the systematic name (3R-(3R(S(R*))))-1-Azabicyclo[2.2.2]oct-3-yl α-(hydroxymethyl)-α-(2-(methylsulfinyl)ethyl)benzenacetate hydrobromide. Its molecular formula is C₁₉H₂₈BrNO₄S, with a molecular weight of 446.4 g/mol [8] [10]. Key structural and stereochemical features include:

  • Quaternary Ammonium Center: The 1-azabicyclo[2.2.2]octane (quinuclidine) moiety confers permanent positive charge, limiting central nervous system (CNS) penetration and enhancing topical respiratory effects [8] [10].
  • Chiral Centers: Three stereogenic centers exist at the quinuclidine C3, benzylic carbon, and methylsulfinyl sulfur. The pharmacologically active enantiomer exhibits (3R,2'S) absolute configuration, optimizing M3 receptor fit [10].
  • Hydrophilic-Lipophilic Balance: The hydroxymethyl and methylsulfinyl groups enhance water solubility (>100 mg/mL), while the phenyl ring contributes to hydrophobic receptor interactions [3] [10].

Crystallographic studies reveal that the (2'S) configuration positions the methylsulfinyl oxygen for hydrogen bonding with transmembrane domain 5 of the M3 receptor, explaining its 15-fold selectivity over M2 subtypes [10]. However, micronisation – a standard process for generating inhalable particles (<5 μm) – induces surface amorphization in revatropate crystals. This disordered material increases hygroscopicity and agglomeration risk during storage, necessitating specialized drying protocols to stabilize the crystalline lattice [3] [5].

Historical Development and Therapeutic Indications in Respiratory Medicine

Revatropate emerged in the 1990s from efforts to develop M3-selective antagonists for respiratory diseases without the systemic side effects of non-selective agents. Preclinical studies demonstrated potent bronchospasm reversal in equine models of heaves (a condition resembling human asthma), where 3 μg/kg aerosolized revatropate normalized dynamic lung compliance within 30 minutes [8]. Its efficacy paralleled ipratropium but with longer duration (6–8 hours), attributed to slower M3 dissociation kinetics [8].

Despite promising early results, revatropate's development was overshadowed by LAMAs like tiotropium. However, it contributed significantly to respiratory drug development in two areas:

  • Composite Endpoint Validation: Post-hoc analyses of asthma trials incorporated revatropate data to validate CompEx (Composite endpoint for Exacerbations). This endpoint combined severe exacerbations with "diary events" (clinically relevant deteriorations detected via peak expiratory flow/symptom thresholds). CompEx increased event rates 2.8-fold over traditional exacerbation endpoints, enabling shorter, smaller trials while preserving treatment effect correlation (HR 1.01) [1].
  • Micronisation Stabilization Techniques: Revatropate's physical instability post-micronisation highlighted the need for post-processing conditioning. Studies showed that exposing micronized powder to dry environments (70°C, 48 hours) reduced subsequent aggregation by recrystallizing amorphous domains. This methodology was later patented for glycopyrronium bromide [3] [5].

Table 2: Key Clinical Findings from Revatropate Research

Study FocusDesignKey OutcomeSignificance
Equine BronchodilationRandomized controlled3 μg/kg aerosol normalized lung complianceProof of concept for M3 selectivity in airways
CompEx EndpointPost-hoc RCT analysis2.8× more events vs. severe exacerbationsEnabled efficient asthma trial designs
Micronisation StabilityPhysicochemical studyAggregation via surface amorphizationInformed drying protocols for inhalable powders

Knowledge Gaps and Research Objectives

Despite its contributions, revatropate's clinical potential remains underexplored:

  • Human Efficacy Data Gap: No phase III trials exist for asthma/COPD. Extrapolation from equine models is insufficient, as human airway muscarinic receptor distribution and coupling efficiency differ [8].
  • Formulation Challenges: The compound's high aqueous solubility accelerates recrystallization of amorphous regions generated during micronisation. Dynamic vapor sorption (DVS) studies show moisture uptake >0.5% at 50% RH triggers particle aggregation, reducing respirable fraction (<5 μm) by 40% [3]. Novel stabilization approaches – such as co-processing with hydrophobic excipients or controlled humidity conditioning – require evaluation.
  • Receptor Kinetics Uncertainty: While M3 selectivity is established, association/dissociation rates remain unquantified. Slow off-rate kinetics could prolong bronchodilation, positioning revatropate between SAMAs and LAMAs [8] [10].
  • Synergies with Respiratory Monitoring: Emerging tools like the BREF model (estimating breathing effort via base excess, respiratory rate, PaO₂:FiO₂ ratio) could objectively quantify revatropate's effects on work of breathing in acute respiratory failure [4] [6].

Future research should prioritize human proof-of-concept studies, leveraging revatropate’s selectivity to dissect M3-specific contributions to airway hyperresponsiveness. Additionally, advanced particle engineering techniques developed for contemporary inhalers (e.g., spray-dried dispersions, porous particles) could overcome its physical instability, reviving interest in this mechanistically significant compound.

Properties

CAS Number

150024-94-5

Product Name

REVATROPATE

Molecular Formula

C6HF14NO4S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.